molecular formula C4H4N2O2 B1211435 3-Nitropyrrole CAS No. 5930-94-9

3-Nitropyrrole

Cat. No.: B1211435
CAS No.: 5930-94-9
M. Wt: 112.09 g/mol
InChI Key: LOJNBPNACKZWAI-UHFFFAOYSA-N
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Description

3-Nitropyrrole is a heterocyclic aromatic organic compound characterized by a pyrrole ring substituted with a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitropyrrole can be synthesized through several methods. One common approach involves the nitration of pyrrole using nitric acid in the presence of an acetic anhydride catalyst. This method typically yields a mixture of 2-nitropyrrole and this compound, with the latter being the desired product .

Another method involves the reaction of pyrrole with sodium nitrite and sodium peroxodisulfate in a suitable solvent at temperatures ranging from 60 to 120 degrees Celsius . This method is advantageous due to its simplicity and the availability of raw materials.

Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes, which allow for better control over reaction conditions and product purity. These processes typically involve the use of nitric acid and acetic anhydride, with careful monitoring of temperature and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Nucleophilic Addition: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Electrophilic Substitution: Halogenated or acylated derivatives of this compound.

    Reduction: 3-Aminopyrrole.

    Nucleophilic Addition: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis
3-Nitropyrrole serves as a crucial building block in the synthesis of nitrogen-containing compounds. Its ability to undergo various chemical reactions makes it valuable for creating pharmaceuticals and agrochemicals. The compound's reactivity allows it to be transformed into more complex structures, facilitating the development of new chemical entities with potential therapeutic benefits .

Catalysis
Research has indicated that this compound plays a role in catalytic processes, enhancing reaction efficiency and selectivity in chemical transformations. Its unique structure allows it to participate in reactions that are vital for organic synthesis, making it a valuable reagent in the field of catalysis .

Biological Applications

Universal Bases in Nucleic Acid Chemistry
this compound has been studied as a universal base analogue in DNA sequencing and polymerase chain reaction (PCR). It has been incorporated into primers for these applications due to its ability to pair with natural DNA bases with minimal discrimination. However, research indicates that the introduction of multiple this compound residues can reduce the efficiency of PCR and sequencing reactions .

Antimicrobial and Anticancer Properties
The compound and its derivatives are being investigated for their potential biological activities, including antimicrobial and anticancer properties. Studies have shown that this compound exhibits activity against certain pathogens and cancer cell lines, suggesting its potential use as a therapeutic agent .

Material Science

Conductive Polymers
In material science, this compound is utilized in the production of advanced materials, particularly conductive polymers essential for electronic applications. Its incorporation into polymer matrices enhances the electrical properties of the materials, making them suitable for various technological applications .

Dyes and Pigments
The compound is also employed in the production of dyes and pigments due to its stable color properties and ability to absorb light effectively. This application is particularly relevant in industries focused on textiles and coatings .

Analytical Chemistry

This compound acts as a reagent in analytical methods, aiding in the detection and quantification of other substances within complex mixtures. Its chemical properties allow it to interact with various analytes, improving the sensitivity and selectivity of analytical techniques used in laboratories .

Case Study 1: Use as a Universal Base

In a study published by the National Academy of Sciences, researchers assessed the performance of this compound as a universal base in oligonucleotide primers for DNA sequencing. They found that while it could function effectively when incorporated at certain positions, multiple substitutions significantly hindered efficiency compared to traditional bases like hypoxanthine .

Case Study 2: Anticancer Activity

A study explored the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxic effects on specific cancer types, highlighting its potential as a lead compound for drug development aimed at targeting cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 3-nitropyrrole depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its nitro group and pyrrole ring. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other nitropyrroles.

Biological Activity

3-Nitropyrrole is a heterocyclic organic compound that has garnered interest in various biological applications due to its unique properties and activities. This article reviews the biological activity of this compound, focusing on its role in molecular biology, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with a nitro group at the 3-position, with the molecular formula C4H4N2O2C_4H_4N_2O_2. It appears as a white to gray powder or crystal, with a melting point ranging from approximately 98.0 to 101.0 °C. The presence of the nitro group significantly influences its electronic properties, enhancing its nucleophilicity and reactivity .

1. Molecular Biology

This compound has been explored as a universal base in oligonucleotide synthesis, particularly for PCR and DNA sequencing. Its incorporation into primers has been shown to increase the effective size of the primer without increasing base-pairing multiplicity. However, excessive substitutions of this compound residues in primers can lead to reduced efficiency in these reactions .

Table 1: Performance of this compound in Oligonucleotide Applications

ApplicationEffectivenessNotes
PCRModerateExcessive substitutions reduce efficiency
DNA SequencingHighProvides unambiguous sequencing ladders
Dideoxy SequencingHighComparable performance to traditional bases

2. Antimicrobial Activity

Recent studies have indicated that nitro compounds, including those derived from pyrrole, exhibit a broad spectrum of biological activities, including antimicrobial effects. For instance, modifications at specific positions on the pyrrole ring have shown enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of nitro groups at strategic positions (C2 and C4) enhances this activity through improved lipophilicity and membrane interaction .

Case Study: Antibacterial Efficacy of Nitro-Substituted Pyrroles

In a study examining various nitro-substituted pyrroles, compounds with nitro groups at the C2 and C4 positions demonstrated significant antibacterial activity at concentrations as low as 20 μM against S. aureus and 30 μM against P. aeruginosa.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution : The nitro group enhances electrophilic substitution reactions, making it more reactive towards nucleophiles.
  • Membrane Interaction : Enhanced lipophilicity allows for better interaction with cellular membranes, facilitating drug delivery and efficacy.
  • Stacking Interactions : Molecular orbital studies have shown that stacking interactions between this compound and natural nucleobases are critical for its function in nucleic acid applications.

Future Directions

The potential therapeutic applications of this compound extend beyond molecular biology into areas such as:

  • Anticancer Agents : Given its diverse biological activities, further research into its anticancer properties could be promising.
  • Drug Delivery Systems : Its ability to form supramolecular structures may be harnessed for targeted drug delivery applications.

Q & A

Basic Research Questions

Q. What is the structural basis for 3-nitropyrrole’s role as a universal base in oligonucleotide design?

  • Methodological Answer : this compound acts as a universal base by replacing traditional hydrogen bonding with stacking interactions, enabling non-discriminatory pairing with all four natural bases (A, T, C, G). Its destabilizing effect on duplex stability (ΔTm ≈ 10°C per substitution) arises from the nitro group protruding into the major groove, disrupting base-pair geometry. Researchers can validate this using thermal denaturation (Tm) assays and NMR structural analysis .

Q. How is this compound synthesized for incorporation into nucleolipids or oligonucleotides?

  • Methodological Answer : Synthesis typically begins with D-ribose, followed by chlorination and coupling with this compound via a silyl-protected intermediate. Key steps include stereoselective chlorination (CCl₄/HMPT) and oleic acid coupling (DCC/DMAP) to generate cationic nucleolipids. Protecting groups (e.g., tert-butyldimethylsilyl, isopropylidene) ensure regioselectivity. Detailed protocols are available in Ceballos et al. (2009) .

Q. What experimental techniques validate this compound’s binding to nucleic acids?

  • Methodological Answer :

  • Ethidium bromide displacement assays : Quantify binding affinity (K ≈ 10⁻⁷ M⁻¹) using calf thymus DNA and fluorescence quenching .
  • Differential scanning calorimetry (DSC) : Assess phase transitions in nucleolipid-DNA complexes .
  • Tm analysis : Compare duplex stability with natural bases .

Advanced Research Questions

Q. How does this compound’s structural flexibility impact its utility in high-fidelity PCR and sequencing?

  • Methodological Answer : While this compound permits chain extension by polymerases (evidenced by readable sequencing ladders), its destabilizing effect limits substitutions to ≤3 contiguous positions in primers. Dispersed substitutions reduce PCR efficiency due to duplex instability. Optimize by balancing Tm (via nearest-neighbor calculations) and using 5-nitroindole for improved stability in contiguous substitutions .

Q. What are the structural and thermodynamic trade-offs when using this compound in siRNA delivery systems?

  • Methodological Answer : In nucleolipids (e.g., compound 7a/7b ), this compound facilitates siRNA binding via universal base interactions, while oleyl chains stabilize hydrophobic assemblies. However, excessive charge ratios (≥20:1 lipid:siRNA) induce cytotoxicity. Characterize using dynamic light scattering (DLS) for particle size (132–516 nm) and luciferase knockdown assays (e.g., HepG2 cells) .

Q. How can conflicting data on substitution tolerance (contiguous vs. dispersed) be resolved in primer design?

  • Methodological Answer : Contradictions arise from experimental variables:

  • Template sequence : GC-rich regions mitigate destabilization .
  • Polymerase fidelity : Use high-processivity enzymes (e.g., Phusion) for primers with ≥2 substitutions .
  • Positioning : Avoid substitutions near primer 3′-termini to preserve annealing .

Q. What computational models explain this compound’s destabilization of DNA duplexes?

  • Methodological Answer : Molecular dynamics simulations and NMR studies reveal that the nitro group disrupts stacking and induces helical distortion. Density functional theory (DFT) calculations (B3LYP hybrid functional) quantify electronic effects, confirming reduced π-π interactions with adjacent bases .

Q. Data Contradiction Analysis

  • Conflict : Early studies suggested unlimited substitutions , while later work limited substitutions to ≤3 .
  • Resolution : Early assays used short templates (<100 bp), masking destabilization. Modern protocols with longer templates (>500 bp) reveal cumulative Tm effects. Validate via multiplex PCR with gradient annealing temperatures .

Q. Key Research Findings Table

PropertyValue/OutcomeTechnique UsedReference
Duplex ΔTm per substitution~10°C decreaseThermal denaturation (Tm)
Binding affinity (K)≈10⁻⁷ M⁻¹Ethidium bromide assay
siRNA knockdown efficacy~2× NeoFX in NIH 3T3 cellsLuciferase assay
Cytotoxicity thresholdCharge ratio ≥20:1 (lipid:siRNA)MTT assay

Properties

IUPAC Name

3-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJNBPNACKZWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208042
Record name 3-Nitropyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-94-9
Record name 3-Nitropyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitropyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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